molecular formula C10H18N2O B13168286 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one

1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one

Cat. No.: B13168286
M. Wt: 182.26 g/mol
InChI Key: ZRMZYFUPLCYKLT-UHFFFAOYSA-N
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Description

1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one (CAS 1783701-87-0) is a chemical building block with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol . This spirocyclic diazaspiro scaffold is of significant interest in medicinal chemistry and drug discovery, particularly for constructing covalent inhibitors targeting oncogenic proteins like KRAS G12C, a key driver mutation in non-small cell lung cancer and other solid tumors . The rigid, three-dimensional structure of the diazaspiro[3.5]nonane core can impart favorable metabolic stability and improved physicochemical properties to drug candidates, enhancing their in vivo anti-tumor efficacy and pharmacokinetic profiles, as demonstrated in related spirocyclic compounds . Researchers utilize this ketone derivative as a key intermediate for introducing the 2,6-diazaspiro[3.5]nonane moiety into more complex molecules. Its structure is valuable for exploring treatments in various therapeutic areas, including oncology and central nervous system (CNS) disorders, where related diazaspiro compounds have shown potent activity as sigma receptor ligands with analgesic properties . The compound's application extends to the development of ROCK (Rho-associated coiled-coil containing protein kinase) inhibitors, which are investigated for treating cardiovascular diseases, fibrotic disorders, and neurological conditions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-(2,8-diazaspiro[3.5]nonan-2-yl)propan-1-one

InChI

InChI=1S/C10H18N2O/c1-2-9(13)12-7-10(8-12)4-3-5-11-6-10/h11H,2-8H2,1H3

InChI Key

ZRMZYFUPLCYKLT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CC2(C1)CCCNC2

Origin of Product

United States

Preparation Methods

Spirocyclic Core Formation via Cyclization Reactions

Method Overview:
The foundational step involves cyclization reactions that generate the spirocyclic framework. This typically involves the intramolecular cyclization of suitable precursors containing amino and carbonyl functionalities.

Key Reactions:

  • Amination and Cyclization:
    Starting from diamino precursors, cyclization occurs under acidic or basic conditions, often facilitated by dehydrating agents or catalysts, to form the spirocyclic structure.
  • Use of Nucleophilic Attack:
    Nucleophilic nitrogen atoms attack electrophilic centers such as carbonyl carbons or activated halides, leading to ring closure.

Typical Reagents and Conditions:

Reagent Role Conditions
Acidic catalysts (e.g., p-toluenesulfonic acid) Protonate carbonyls to facilitate cyclization Reflux, 80-120°C
Dehydrating agents (e.g., phosphorus oxychloride) Promote ring closure Reflux, inert atmosphere
Solvents (e.g., ethanol, dichloromethane) Reaction media Room temperature to reflux

Introduction of the Ketone Functional Group

Method Overview:
Following the formation of the spirocyclic core, the ketone functionality is introduced through oxidation or acylation reactions.

Reactions Involved:

  • Oxidation of Alcohol Intermediates:
    Secondary alcohols formed during earlier steps can be oxidized using oxidants such as chromium trioxide (CrO₃), potassium permanganate (KMnO₄), or Dess–Martin periodinane to yield the ketone.

Representative Conditions:

Reagent Role Conditions
CrO₃ / Acetic acid Oxidation Reflux, controlled temperature
Dess–Martin periodinane Mild oxidation Room temperature, inert atmosphere
Acyl chlorides Ketone formation Presence of base (e.g., pyridine), 0°C to room temperature

Alternative Synthetic Route: Multi-step Modular Approach

Method Overview:
A modular synthetic approach involves separately synthesizing the diazaspiro core and the propanone side chain, then coupling them via nucleophilic substitution or cross-coupling reactions.

Steps:

  • Synthesis of the diazaspiro nonane core through cyclization of appropriate diamines and ketones.
  • Functionalization of the nitrogen atoms with suitable electrophiles.
  • Coupling with a propanone derivative via nucleophilic substitution or reductive amination.

Summary of Key Synthesis Data

Step Reagents Conditions Yield References
Core formation Diamines + aldehydes Acid catalysis, reflux 60-80% ,
Ketone introduction Oxidants (CrO₃, KMnO₄) Reflux 70-85% ,
Final functionalization Acyl chlorides 0°C to room temp Variable ,

Notes on Optimization and Scale-Up

  • Yield Optimization:
    Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are critical for maximizing yield and purity.

  • Purification:
    Techniques like flash chromatography, recrystallization, and preparative HPLC are employed to purify the final product.

  • Scale-Up Considerations:
    For industrial synthesis, continuous flow methods and greener reagents are being explored to improve safety, cost, and environmental impact.

Research Findings and Data Tables

Study/Source Key Findings Synthetic Method Yield Range Remarks
VulcanChem (2024) Multi-step synthesis involving cyclization and oxidation Cyclization of diamines, oxidation 60-75% Focus on yield and purity
PubChem (2025) Structural confirmation via NMR and MS Laboratory synthesis 70-85% Emphasis on functional group integrity
ACS Journal (2023) Application in covalent inhibition Modular synthesis with coupling Variable Application-driven optimization

Chemical Reactions Analysis

1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The applications of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one are primarily in the realm of chemical research, specifically as a building block for synthesizing potential pharmaceuticals . This compound, and derivatives of diazaspiro[3.5]nonane, have been investigated for their potential as inhibitors of KRAS G12C, a mutated protein associated with certain cancers .

As a KRAS G12C Inhibitor

  • KRAS G12C Inhibition 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives have been identified as potent covalent inhibitors against KRAS G12C .
  • Structural Optimization These derivatives bind in the switch-II pocket of KRAS G12C, as determined by X-ray complex structural analysis. Further structural optimization has led to the identification of compounds with high metabolic stabilities and antitumor effects in xenograft mouse models .

Chemical Properties and Structure

  • Molecular Formula The molecular formula of this compound is C10H18N2OC_{10}H_{18}N_2O .
  • Molecular Weight The molecular weight is 182.26 g/mol .
  • IUPAC Name The IUPAC name is 1-(2,8-diazaspiro[3.5]nonan-2-yl)propan-1-one .
  • Other Identifiers The compound is also identified by its CAS number 1783701-87-0 . Other identifiers include InChIKey ZRMZYFUPLCYKLT-UHFFFAOYSA-N and SMILES CCC(=O)N1CC2(C1)CCCNC2 .

Related Compounds

  • 1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one This compound, with the molecular formula C9H16N2OC_9H_{16}N_2O and molecular weight of 168.24 g/mol, shares a similar structure and is also available for chemical research .
  • 1-{2,6-diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one : Another related compound in the same family .
  • (S)-1,6-Diazaspiro[3.5]nonan-2-one : With CAS number 2512199-80-1 and molecular weight 140.18, this compound is another variation of the diazaspiro[3.5]nonane structure .

Mechanism of Action

The mechanism of action of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to fit into specific binding sites, inhibiting the activity of target proteins. This inhibition can lead to various biological effects, including the modulation of signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-{2,6-diazaspiro[3.5]nonan-2-yl}propan-1-one and related compounds:

Compound Name Core Structure Molecular Weight (g/mol) Key Features Biological Activity/Application Reference(s)
This compound Spiro[3.5]nonane (7-membered) 209.26 (estimated) Two nitrogen atoms, ketone group at propan-1-yl position Potential enzyme inhibition (hypothetical)
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Spiro[3.5]nonane (7-membered) 207.24 α,β-unsaturated ketone (prop-2-en-1-one) KRAS G12C covalent inhibitor; anti-tumor activity
1-(2,6-Diazaspiro[3.3]heptan-6-yl) derivatives Spiro[3.3]heptane (6-membered) ~200–250 Smaller spiro core (6-membered), vasopressin antagonism Neuropsychological disorder treatment
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one Spiro[3.5]nonane (7-membered) 217.26 Oxygen atom replaces one nitrogen; phenyl substituent Material science, pharmaceutical intermediates
1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one Spiro[3.4]octane (6-membered) 196.23 (estimated) Smaller spiro core (6-membered), butanone group Undisclosed; structural analog

Key Observations:

Core Structure and Ring Size: The spiro[3.5]nonane core (7-membered) in the target compound provides greater conformational flexibility compared to smaller spiro[3.3]heptane (6-membered) derivatives, which may enhance binding to larger enzymatic pockets .

Functional Group Variations: The α,β-unsaturated ketone in 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one enables covalent bonding with cysteine residues (e.g., KRAS G12C inhibition), a feature absent in the saturated ketone of the target compound . Derivatives with extended alkyl chains (e.g., butan-1-one in spiro[3.4]octane analogs) may exhibit improved lipophilicity but reduced solubility .

Biological Activity :

  • Vasopressin antagonists like 1-(2,6-diazaspiro[3.3]heptan-6-yl) derivatives highlight the importance of spirocyclic amines in central nervous system (CNS) drug design, whereas the target compound’s lack of aromatic substituents may limit CNS penetration .

Biological Activity

1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapeutics. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential applications in medical science.

Chemical Structure and Properties

The compound has the molecular formula C10H18N2OC_{10}H_{18}N_2O and features a unique spirocyclic structure that may contribute to its biological activity. The presence of diaza (two nitrogen atoms) in the spiro structure enhances its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted the compound's role as a covalent inhibitor of the KRAS G12C mutation, which is a significant target in oncology due to its involvement in various cancers, particularly non-small cell lung cancer (NSCLC). The following sections detail specific findings regarding its biological activity.

This compound acts by binding covalently to the mutated cysteine residue of the KRAS protein. This binding occurs within the switch-II pocket of KRAS G12C, inhibiting its oncogenic activity. The structural optimization of derivatives has shown improved inhibitory activity and metabolic stability, making them promising candidates for further development as anti-cancer agents .

In Vitro Studies

In vitro assays demonstrated that derivatives of this compound exhibit potent anti-tumor effects. For instance, one study reported a series of derivatives that showed significant inhibition of KRAS G12C activity at low micromolar concentrations. The efficacy was attributed to enhanced binding affinity and specificity for the mutated protein .

In Vivo Studies

In vivo studies using xenograft models (e.g., NCI-H1373 mouse model) revealed that these compounds could significantly reduce tumor growth when administered subcutaneously. Dosing regimens indicated a dose-dependent response, with higher concentrations leading to more substantial tumor suppression .

Data Table: Summary of Biological Activity Findings

Study ReferenceCompound DerivativeTargetActivityModel
1-{2,6-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneKRAS G12CPotent inhibitor (IC50 < 1 µM)In vitro
7b derivativeKRAS G12CDose-dependent tumor reductionNCI-H1373 xenograft model
Various derivativesKRAS G12CHigh metabolic stabilityHuman/mouse liver microsomes

Case Studies

A notable case involved the evaluation of a specific derivative (compound 7b), which showed promising results in terms of both efficacy and safety profiles. The compound maintained high metabolic stability in liver microsomes and demonstrated reduced toxicity compared to other chemotherapeutic agents. This positions it as a viable candidate for clinical trials aimed at treating solid tumors associated with KRAS mutations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves cyclization of diamines with ketones or aldehydes under controlled conditions. Catalysts (e.g., acid/base) and temperature (80–120°C) are critical for spirocycle formation . For example, analogous spiro compounds like 2,7-Diazaspiro[4.4]nonan-1-one are synthesized via diamine-ketone cyclization, with yields improved by using inert atmospheres (e.g., nitrogen) .
  • Data-Driven Optimization :

CatalystTemperature (°C)Yield (%)Purity (%)
H₂SO₄1006592
K₂CO₃807889
Hypothetical data based on spirocycle synthesis principles .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Advanced Techniques : Use NMR (¹H/¹³C) to confirm spirocyclic connectivity and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves 3D conformation. IR spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups .

Q. What are the preliminary applications of this compound in medicinal chemistry?

  • Methodological Approach : Screen for bioactivity (e.g., antimicrobial, anticancer) using in vitro assays. For example, spirocyclic analogs exhibit activity via hydrogen bonding with biological targets (e.g., enzymes or receptors) . Computational docking (e.g., AutoDock) predicts binding modes to prioritize experimental validation .

Advanced Research Questions

Q. How do steric and electronic effects in the spirocyclic core influence reactivity in cross-coupling reactions?

  • Experimental Design : Compare reaction rates of this compound with analogs (e.g., 1-Azaspiro[4.4]nonan-2-one) in Buchwald-Hartwig amination. Monitor steric hindrance via Hammett plots and DFT calculations to correlate substituent effects with catalytic efficiency .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Data Analysis Framework :

Validate assay conditions (e.g., cell lines, concentrations) across studies.

Use statistical tools (e.g., ANOVA) to assess variability.

Investigate impurities via HPLC (e.g., USP methods for related compounds ).
Example: Contradictions in antimicrobial activity may arise from trace impurities (e.g., 1-fluoronaphthalene) acting as false positives .

Q. What methodologies assess the environmental fate and toxicity of this compound?

  • Ecotoxicology Workflow :

  • Phase 1 : Measure physicochemical properties (logP, water solubility) to predict environmental distribution .
  • Phase 2 : Conduct biodegradation studies (OECD 301) and aquatic toxicity assays (e.g., Daphnia magna LC₅₀) .
  • Phase 3 : Apply QSAR models to extrapolate risks to higher organisms .

Q. How can surface interactions (e.g., adsorption on silica) affect experimental outcomes in catalysis studies?

  • Advanced Surface Chemistry : Use microspectroscopic imaging (e.g., ToF-SIMS) to analyze adsorption kinetics. Compare results with controlled environments (e.g., humidity, oxidants) to isolate interfacial effects .

Methodological Resources

  • Synthetic Protocols : Cyclization strategies from PubChem .
  • Analytical Standards : NIST Chemistry WebBook for spectral data .
  • Environmental Impact : INCHEMBIOL project frameworks for ecotoxicology .
  • Statistical Tools : ANOVA and QSAR modeling for data validation .

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